8-iso-PGF2α is a prostaglandin F2α (PGF2α) isomer. [, , ] Prostaglandins are a group of lipid compounds derived from fatty acids that play crucial roles in various physiological processes, including inflammation. [, , ] 8-iso-PGF2α is specifically recognized as a reliable biomarker of oxidative stress and lipid peroxidation. [, , , ] Elevated levels of 8-iso-PGF2α are observed in individuals exposed to cigarette smoke, indicating its relevance to smoking-related health issues. [, , , ]
15-keto Prostaglandin F1alpha is a significant metabolite derived from Prostaglandin F1alpha, primarily involved in various physiological processes. It is produced through the enzymatic action of 15-hydroxy prostaglandin dehydrogenase, which catalyzes the oxidation of Prostaglandin F1alpha. This compound plays a crucial role in the regulation of vascular tone, modulation of inflammation, and reproductive functions.
15-keto Prostaglandin F1alpha is synthesized in various tissues, including the lungs and blood vessels, where it is formed from the metabolism of Prostaglandin F1alpha. It is also present in significant amounts in biological fluids such as plasma and urine, reflecting its metabolic turnover and physiological relevance.
15-keto Prostaglandin F1alpha belongs to the class of prostaglandins, which are lipid compounds derived from fatty acids. Specifically, it is categorized under the prostaglandin F series due to its structural characteristics and biological functions.
The synthesis of 15-keto Prostaglandin F1alpha typically involves the oxidation of Prostaglandin F1alpha using various oxidizing agents or enzymes. Two primary methods are:
The enzymatic method is preferred for its specificity and mild reaction conditions, often yielding higher purity products. The reaction typically requires co-factors such as NAD+ for optimal enzyme activity.
The molecular formula of 15-keto Prostaglandin F1alpha is C20H28O3, with a molecular weight of approximately 328.44 g/mol. The compound features a ketone functional group at the 15th carbon position.
15-keto Prostaglandin F1alpha participates in various biochemical reactions:
The stability and reactivity of 15-keto Prostaglandin F1alpha are influenced by environmental factors such as pH and temperature, which can affect its biological activity and half-life.
The mechanism of action for 15-keto Prostaglandin F1alpha involves binding to specific prostaglandin receptors on target cells, leading to various intracellular signaling pathways that regulate physiological responses:
Relevant analyses include spectroscopic techniques (e.g., nuclear magnetic resonance and mass spectrometry) for structural confirmation and purity assessment.
15-keto Prostaglandin F1alpha has several applications in scientific research:
15-keto Prostaglandin F1α originates from arachidonic acid through a cascade of enzymatic reactions. The initial step involves cyclooxygenase (COX) isoforms (COX-1 and COX-2), which convert arachidonic acid to the unstable endoperoxide prostaglandin H2 (PGH2). In endothelial cells, PGH2 is rapidly transformed into prostacyclin (PGI2) by prostacyclin synthase [4]. PGI2 is highly unstable in aqueous environments (half-life: 2-3 minutes) and non-enzymatically hydrolyzes to 6-keto-prostaglandin F1α (6-keto-PGF1α). This stable hydrolysis product serves as the direct precursor for 15-keto Prostaglandin F1α formation [2] [6].
The final oxidation step is catalyzed by the cytosolic enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which specifically oxidizes the 15(S)-hydroxyl group of 6-keto-PGF1α to yield 15-keto-PGF1α. This enzymatic conversion occurs predominantly in renal, hepatic, and vascular tissues [3] [7]. The reaction requires NAD⁺ as a cofactor and irreversibly inactivates the biological activity of prostacyclin metabolites in mammals.
Table 1: Key Enzymes in 15-keto PGF1α Biosynthesis
Enzyme | Function | Subcellular Localization |
---|---|---|
Cyclooxygenase-1/2 (COX) | Converts arachidonic acid to PGH2 | Endoplasmic reticulum |
Prostacyclin Synthase | Isomerizes PGH2 to PGI2 | Endoplasmic reticulum |
15-PGDH | Oxidizes 6-keto-PGF1α to 15-keto-PGF1α | Cytosol |
Prostaglandin I2 synthetase (PGIS) governs the committed step in prostacyclin metabolism by converting PGH2 to PGI2 through a cytochrome P450-dependent mechanism. PGIS activity directly determines substrate availability for subsequent 15-keto metabolite generation. In vascular endothelial cells, coordinated COX-2/PGIS expression drives high prostacyclin production, leading to significant 6-keto-PGF1α accumulation [4] [6].
The spatial coupling between PGIS and 15-PGDH critically regulates 15-keto-PGF1α generation. Renal tissues exhibit particularly efficient coupling, where PGIS-derived 6-keto-PGF1α is rapidly oxidized by 15-PGDH. Studies in cats demonstrate that renal venous blood contains substantially higher concentrations of 15-keto metabolites compared to other vascular beds, highlighting the kidney's specialized role in this pathway [3]. Nevertheless, nephrectomy experiments revealed compensatory metabolism in other organs, indicating systemic metabolic capacity [3].
Non-enzymatic pathways significantly contribute to 15-keto-PGF1α formation through free radical-mediated oxidation. Reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), oxidize the 15(S)-hydroxyl group of 6-keto-PGF1α independent of 15-PGDH [1] [4]. This mechanism gains prominence under pathological conditions like inflammation or ischemia, where ROS production increases dramatically.
Lipid hydroperoxides (e.g., 15-HPETE) generated by lipoxygenases also facilitate non-enzymatic conversion. These unstable peroxides decompose into reactive aldehydes and ketones that oxidize prostacyclin metabolites. In vitro studies demonstrate that 12(S)-hydroperoxy-eicosatetraenoic acid (12-HPETE) accelerates 6-keto-PGF1α oxidation to 15-keto derivatives in endothelial cell cultures, bypassing enzymatic dehydrogenation [4]. The non-enzymatic pathway produces racemic 15-keto metabolites, distinguishing it from the stereospecific 15-PGDH reaction.
Glutathione (GSH) profoundly alters 15-keto-prostaglandin metabolism through conjugation reactions catalyzed by glutathione S-transferases (GSTs). Guinea pig liver cytosol studies demonstrate that GSTs conjugate 15-keto-prostaglandins with GSH, forming water-soluble adducts [1]. This reaction exhibits tissue-specific efficiency:
The conjugation requires 2.5 mM GSH for maximal activity and is competitively inhibited by prostaglandin A₁, confirming GST-mediated catalysis [1]. This pathway diverts 15-keto metabolites from further β-oxidation toward mercapturic acid excretion.
Ferrous ions (Fe²⁺) promote non-enzymatic oxidation through Fenton chemistry, where Fe²⁺ reacts with H₂O₂ to generate hydroxyl radicals:Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻These radicals oxidize 6-keto-PGF1α to 15-keto-PGF1α at accelerated rates. Iron-overload conditions consequently increase 15-keto metabolite generation independent of 15-PGDH activity [1].
Table 2: Factors Influencing 15-keto-PGF1α Metabolic Pathways
Modulator | Concentration | Effect on Pathway | Mechanism |
---|---|---|---|
Glutathione | 2.5 mM | ↑ Conjugation (3-fold) | GST-mediated adduct formation |
Fe²⁺ | >10 µM | ↑ Non-enzymatic oxidation | ROS generation via Fenton reaction |
NAD⁺ | 0.2-1.0 mM | ↑ Enzymatic dehydrogenation | 15-PGDH cofactor requirement |
Prostaglandin A₁ | 0.1 mM | ↓ Conjugation (competitive inhibition) | GST substrate competition |
The interplay between enzymatic dehydrogenation, non-enzymatic oxidation, and glutathione conjugation creates a complex metabolic network regulating 15-keto-PGF1α generation and inactivation. These pathways collectively determine the bioactive lifetime of prostacyclin metabolites in physiological and pathological contexts.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7